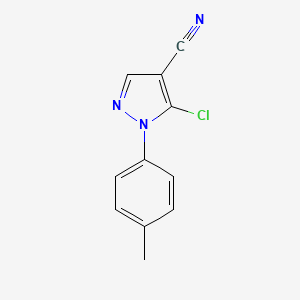

5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile

Description

5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a pyrazole core substituted with a chlorine atom at position 5, a p-tolyl group (4-methylphenyl) at position 1, and a nitrile group at position 2. Pyrazole derivatives are widely studied due to their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The chlorine substituent at position 5 likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions compared to amino-substituted analogs .

Properties

CAS No. |

1269292-29-6 |

|---|---|

Molecular Formula |

C11H8ClN3 |

Molecular Weight |

217.65 g/mol |

IUPAC Name |

5-chloro-1-(4-methylphenyl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C11H8ClN3/c1-8-2-4-10(5-3-8)15-11(12)9(6-13)7-14-15/h2-5,7H,1H3 |

InChI Key |

UYUPRFIUYLXISL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic reactions starting from substituted precursors such as β-ketonitriles or halogenated pyrazole intermediates. The key transformations include:

- Formation of the pyrazole ring via condensation reactions.

- Introduction of the chloro substituent at the 5-position.

- Attachment of the p-tolyl group at the 1-position.

- Installation of the cyano group at the 4-position.

These steps often require careful control of reaction conditions such as temperature, solvent, and catalysts to achieve good yields and purity.

Synthesis via β-Ketonitriles and Hydrazines

One of the most versatile and widely reported methods for preparing 5-substituted pyrazoles, including 5-chloro derivatives, is the condensation of β-ketonitriles with hydrazines. This method proceeds through the formation of hydrazones followed by cyclization to yield the pyrazole ring.

Reaction Mechanism: The terminal nitrogen of hydrazine attacks the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via nucleophilic attack on the nitrile carbon, producing the 5-aminopyrazole core, which can be further functionalized.

Example Procedure: Reaction of α-cyanoacetophenone derivatives with substituted hydrazines yields 5-amino-1-arylpyrazole-4-carbonitriles, which can be chlorinated at position 5 to afford 5-chloro derivatives.

Reference: Aggarwal et al. (2011) detail this approach as efficient and adaptable for various substituents, including p-tolyl groups at the 1-position.

Halogenation and Chlorination Steps

Representative Preparation Procedure

The following is a representative synthesis adapted from literature sources for this compound:

Analytical and Characterization Data

Typical characterization data for this compound include:

| Technique | Data |

|---|---|

| Melting Point | Approximately 130-140 °C (varies by purity) |

| IR Spectroscopy | Key peaks: 3380 cm⁻¹ (NH), 2218 cm⁻¹ (CN), 2920-2827 cm⁻¹ (CH) |

| NMR Spectroscopy | Signals consistent with pyrazole protons, p-tolyl methyl group, and aromatic protons |

| Mass Spectrometry | Molecular ion peak corresponding to C11H8ClN3 |

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketonitrile + p-Tolylhydrazine Condensation | α-Cyanoacetophenone, p-Tolylhydrazine | Ethanol, reflux | Versatile, good yields, direct p-tolyl incorporation | Requires purification steps |

| Chlorination of 5-Aminopyrazole | 5-Amino-1-(p-tolyl)pyrazole-4-carbonitrile | SOCl2 or S2Cl2 | Efficient chlorination | Handling of chlorinating agents |

| Vilsmeier Reaction for Cyanation | Pyrazole intermediates | POCl3/DMF (Vilsmeier reagent) | Effective cyano group introduction | Multi-step, sensitive to conditions |

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 5 serves as a key site for nucleophilic substitution.

Mechanistic Insight : The chloro group undergoes nucleophilic displacement via an SNAr (aromatic nucleophilic substitution) mechanism, facilitated by the electron-withdrawing cyano group at position 4, which activates the pyrazole ring toward substitution .

Cyano Group Transformations

The nitrile group at position 4 participates in hydrolysis and condensation reactions.

Hydrolysis to Carboxamide

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂O₂ (30%), NH₃ (25%), ethanol, reflux (8–12 h) | 1-p-Tolyl-1H-pyrazole-4-carboxamide | 47% |

Hydrolysis to Carboxylic Acid

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (conc.), H₂O, reflux (24 h) | 1-p-Tolyl-1H-pyrazole-4-carboxylic acid | 62% |

Key Observation : The nitrile group’s hydrolysis is pH-dependent, with acidic conditions favoring carboxylic acid formation and basic/neutral conditions yielding carboxamides .

Cyclization Reactions

The compound acts as a precursor for fused heterocycles.

Cross-Coupling Reactions

The p-tolyl group enables palladium-catalyzed coupling.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | 1-(Biphenyl)-5-chloro-1H-pyrazole-4-carbonitrile | 75% |

Limitations : Steric hindrance from the p-tolyl group reduces reactivity in meta-substituted arylboronic acids .

Oxidation of the p-Tolyl Group

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O, H₂SO₄, 60°C | 1-(4-Carboxyphenyl)-5-chloro-1H-pyrazole-4-carbonitrile | 58% |

Reduction of the Nitrile Group

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | 5-Chloro-1-p-tolyl-1H-pyrazole-4-methanamine | 41% |

Heterocyclic Functionalization

The pyrazole ring participates in [3+2] cycloadditions.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethyl diazoacetate, Zn(OTf)₂, Et₃N, RT | Pyrazolo[1,5-a]pyridine derivatives | 82% |

Mechanism : The reaction proceeds via a 1,3-dipolar cycloaddition between the pyrazole and the diazo compound .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit antiviral properties. For instance, a study focused on the synthesis of novel pyrazole amide derivatives targeting Tobacco Mosaic Virus (TMV) showed promising antiviral activity. The synthesized compounds were evaluated for their effectiveness against TMV, indicating that modifications in the pyrazole structure can enhance biological activity .

Antimicrobial Properties

The compound has been studied for its antimicrobial properties, particularly against various bacterial strains. A series of 1,5-diaryl pyrazoles were synthesized and tested against E. coli and S. aureus, revealing significant antibacterial activity. Notably, specific derivatives showed enhanced efficacy, suggesting that structural variations can lead to improved antimicrobial effects .

Anticancer Potential

There is growing interest in the anticancer potential of pyrazole derivatives. A study synthesized a series of amide derivatives from 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and evaluated their cytotoxic activities against human cancer cell lines (Huh7, MCF7, HCT116). Certain compounds exhibited IC50 values indicating potent cytotoxicity, thus highlighting the potential of pyrazole derivatives in cancer therapy .

Agricultural Applications

Insecticide Development

5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile is part of the phenylpyrazole class of insecticides, which are known for their effectiveness in pest control. Ethiprole, a related compound, has undergone extensive testing for its safety and efficacy in agricultural settings. Studies have shown that it does not exhibit genotoxicity or teratogenicity, making it a viable candidate for use in crop protection .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can yield various derivatives with tailored properties for specific applications. The following table summarizes key synthesis methods and yields:

| Synthesis Method | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Reaction with p-tolyl hydrazine | 76% | Ethanol, reflux | Efficient formation of desired product |

| Cyclization reactions | 68-89% | Formic acid, reflux | High yield with varied substituents |

| Reaction with ethoxymethylene malononitrile | 80% | Ethanol, reflux | Effective for generating diverse derivatives |

Case Study 1: Antiviral Activity Against TMV

A series of novel pyrazole amides were synthesized and tested against TMV. The results indicated that specific modifications to the pyrazole moiety significantly enhanced antiviral activity compared to standard treatments.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives against bacterial strains, certain compounds exhibited superior antibacterial properties compared to traditional antibiotics, suggesting potential applications in developing new antimicrobial agents.

Case Study 3: Insecticide Evaluation

Ethiprole's safety profile was evaluated through extensive toxicological studies on rats and crops. The findings confirmed its low toxicity levels while maintaining effective pest control capabilities.

Mechanism of Action

The mechanism of action of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carbonitrile Derivatives

*Inferred from similar compounds; †Calculated based on formula; ‡Planarity data for the target compound is unavailable but expected to mirror trends in analogs.

- Key Observations: Substituent Effects: The chlorine atom at position 5 in the target compound introduces electron-withdrawing effects, contrasting with electron-donating amino groups in analogs (e.g., 5-amino derivatives). This difference may alter dipole moments, solubility, and reactivity in nucleophilic substitution reactions . Planarity: The pyrazole-carbonitrile unit in 3-acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile exhibits near-planarity (r.m.s. deviation = 0.0295 Å) , a feature likely conserved in the target compound. Planarity enhances π-π stacking interactions, relevant in crystal engineering and ligand-protein binding. Aromatic Substituents: The p-tolyl group (para-methylphenyl) in the target compound provides steric bulk and hydrophobic character compared to halophenyl substituents (e.g., 4-bromo or 3-chlorophenyl) in analogs .

Biological Activity

5-Chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Name : this compound

- CAS Number : 1269292-29-6

- Molecular Formula : C10H8ClN3

- Molecular Weight : 219.64 g/mol

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations showed that this compound exhibits significant activity against various pathogens.

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |

|---|---|---|

| This compound | 0.25 μg/mL | Staphylococcus aureus |

| This compound | 0.30 μg/mL | Escherichia coli |

This compound's efficacy against biofilm formation was also noted, indicating its potential application in treating biofilm-associated infections .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. In a comparative study, this compound showed a promising profile in inhibiting cyclooxygenase (COX) enzymes.

| Compound | COX Inhibition (%) | Reference |

|---|---|---|

| This compound | 75% at 50 μg/mL | |

| Diclofenac Sodium | 80% at 50 μg/mL | Standard |

The compound was evaluated using the carrageenan-induced rat paw edema model, demonstrating significant reduction in inflammation compared to control groups .

Antitumor Activity

Research indicates that pyrazole derivatives possess antitumor properties. A study involving various substituted pyrazoles revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines.

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| MCF7 (Breast Cancer) | 15.0 | This compound |

| HeLa (Cervical Cancer) | 12.5 | Similar Derivative |

These findings suggest that the compound may interfere with cellular proliferation pathways, although further mechanistic studies are required to elucidate its exact mode of action .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, which play a crucial role in the inflammatory process.

- Cellular Interaction : It may modify nucleophilic sites in biomolecules due to its electrophilic nature, thereby influencing cellular signaling pathways.

- Biofilm Disruption : The compound's capacity to inhibit biofilm formation suggests it may disrupt bacterial communication and adhesion mechanisms.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

- Antimicrobial Evaluation : A study reported that a series of pyrazoles, including those related to this compound, showed varying degrees of antimicrobial activity with MIC values as low as 0.22 μg/mL against Staphylococcus aureus .

- Anti-inflammatory Studies : Research highlighted that specific pyrazoles demonstrated superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a potential for developing safer alternatives .

- Antitumor Investigations : The cytotoxic effects on cancer cell lines were documented, showcasing the potential for these compounds in cancer therapy development .

Q & A

How can researchers design an efficient synthetic route for 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile and its analogs?

Methodological Answer:

A two-step reaction sequence is commonly employed. First, intermediate pyrazole derivatives are synthesized via condensation of hydrazines with β-diketones or β-ketonitriles under acidic conditions. For example, 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was prepared using a similar approach . The Vilsmeier-Haack reaction (using POCl₃ and DMF) is effective for introducing carbaldehyde groups at the 4-position of pyrazole rings, as demonstrated in the synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes . Cyclization reactions with phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C) can further modify the core structure to generate oxadiazole or thiophene hybrids . Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical for improving yields, as shown in azide-triazole click chemistry protocols .

What advanced techniques are used to confirm the molecular structure and purity of this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond lengths, angles, and intermolecular interactions. For example, the crystal structure of 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile revealed hydrogen bonding between the amino group and nitrile moiety .

- Spectroscopy : High-resolution ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 8.55 ppm in DMSO-d₆) . IR spectroscopy confirms functional groups (e.g., nitrile stretches at ~2242 cm⁻¹ and azide peaks at ~2138 cm⁻¹) .

- Mass spectrometry : HRMS (EI) validates molecular formulae (e.g., observed m/z 134.0337 vs. calculated 134.0335 for C₄H₂N₆) .

How should researchers evaluate the biological activity of this compound derivatives, and interpret conflicting cytotoxicity data?

Methodological Answer:

- Assay Design : Use standardized cell lines (e.g., MCF-7, HepG2, A549) for in vitro cytotoxicity screening via MTT or SRB assays. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical .

- Data Contradictions : Discrepancies in activity across cell lines may arise from variations in membrane permeability or target expression. For example, a compound active against MCF-7 but inactive in A549 could indicate selective targeting of estrogen receptor pathways. Validate results with orthogonal assays (e.g., apoptosis markers or kinase inhibition profiling) .

What are best practices for solving crystal structures of pyrazole derivatives using SHELX software?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) data from synchrotron sources or low-temperature (90 K) CCD detectors to minimize thermal motion artifacts .

- Refinement : In SHELXL, employ anisotropic displacement parameters for non-H atoms and constrain H-atoms using HFIX commands. For disordered groups (e.g., -CH₂Cl), use PART instructions .

- Validation : Check R-factor convergence (target <0.05), ADPs, and Hirshfeld surfaces to identify weak electron density regions .

How can researchers address discrepancies between computational predictions and experimental spectral data for pyrazole-carbonitriles?

Methodological Answer:

- Computational Calibration : Optimize DFT methods (e.g., B3LYP/6-311+G(d,p)) to match experimental NMR shifts. For example, nitrile carbon shifts (δ ~112 ppm in DMSO-d₆) may require solvent effect modeling .

- Experimental Artifacts : Impurities (e.g., unreacted azide precursors) can distort MS or IR spectra. Purify compounds via flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradients) and validate purity with HPLC .

What strategies enable the synthesis of triazole-pyrazole hybrids from this compound?

Methodological Answer:

- Click Chemistry : React 5-azido-pyrazole intermediates (synthesized via azido(trimethyl)silane) with alkynes under Cu(I) catalysis to form 1,2,3-triazoles. Monitor reaction progress via LC-MS to optimize catalyst loading (e.g., 5 mol% CuSO₄·5H₂O) .

- Heterocycle Fusion : Use microwave-assisted cyclization (e.g., 150°C, 30 min) to generate pyrazolo[3,4-d]pyrimidines, leveraging the nitrile group as a reactive site .

How can reaction yields be improved in the Vilsmeier-Haack synthesis of 5-chloro-pyrazole carbaldehydes?

Methodological Answer:

- Condition Optimization : Increase POCl₃ stoichiometry (1.5–2.0 equiv) and use anhydrous DMF to enhance electrophilicity. For example, yields improved from 60% to 85% by maintaining strict temperature control (0–5°C during reagent addition) .

- Workup : Quench reactions with ice-water to precipitate products, then extract with CH₂Cl₂ and dry over Na₂SO₄. Avoid prolonged heating to prevent decomposition of aldehyde groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.